An In-depth Technical Guide to H-DL-Ala-OMe.HCl: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to H-DL-Ala-OMe.HCl: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a versatile and fundamental building block in the fields of organic synthesis, medicinal chemistry, and biochemical research. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, most notably peptides and their derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of H-DL-Ala-OMe.HCl, with a focus on experimental details and workflows relevant to laboratory practice.
Chemical Properties and Structure
H-DL-Ala-OMe.HCl is a white to off-white crystalline powder. As a racemic mixture, it is optically inactive. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.
Structure
The chemical structure of H-DL-Ala-OMe.HCl consists of a central chiral carbon atom bonded to an amino group (protonated as an ammonium chloride salt), a methyl group, a hydrogen atom, and a methoxycarbonyl group.
Molecular Formula: C₄H₁₀ClNO₂
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of H-DL-Ala-OMe.HCl is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158 °C | [2] |
| Solubility | Soluble in water and methanol. | [2] |
| Stability | Stable under recommended storage conditions (cool and dry). Hygroscopic. | [1] |
| CAS Number | 13515-97-4 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of H-DL-Ala-OMe.HCl. The following table summarizes typical spectroscopic data.
| Spectroscopy | Key Peaks and Assignments |
| ¹H NMR | δ (ppm): ~1.5 (d, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~4.1 (q, 1H, -CH) |
| ¹³C NMR | δ (ppm): ~15 (-CH₃), ~49 (-CH), ~53 (-OCH₃), ~171 (C=O) |
| FTIR | ν (cm⁻¹): ~2900-3100 (C-H stretch), ~1740 (C=O ester stretch), ~1500-1600 (N-H bend) |
| Mass Spec. | m/z: 104 ([M-Cl]⁺), fragmentation peaks corresponding to the loss of the methoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃).[3][4][5][6][7] |
Experimental Protocols
Synthesis of H-DL-Ala-OMe.HCl via Esterification with Thionyl Chloride
This protocol describes a common and efficient method for the synthesis of H-DL-Ala-OMe.HCl from DL-alanine.
Materials:
-
DL-Alanine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a fume hood, suspend DL-alanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.1 - 1.2 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation and slow addition to control the reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.[8] This typically takes several hours.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude H-DL-Ala-OMe.HCl as a solid residue.
-
Purification: Wash the crude product with cold diethyl ether to remove any unreacted thionyl chloride and other organic impurities. Collect the purified white solid by vacuum filtration using a Büchner funnel.
-
Drying: Dry the product under vacuum to obtain pure H-DL-Ala-OMe.HCl.
Recrystallization for Further Purification
For obtaining high-purity H-DL-Ala-OMe.HCl, recrystallization can be performed.
Materials:
-
Crude H-DL-Ala-OMe.HCl
-
Methanol
-
Diethyl Ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude H-DL-Ala-OMe.HCl in a minimal amount of hot methanol.[2]
-
Precipitation: Slowly add diethyl ether to the warm methanolic solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum.
Applications in Research and Development
H-DL-Ala-OMe.HCl is a cornerstone reagent in the synthesis of peptides and other biologically active molecules.
Role as a Building Block in Drug Discovery
In the landscape of drug discovery, small, reactive molecules known as building blocks are essential for the construction of novel chemical entities.[9][10][11][] H-DL-Ala-OMe.HCl serves as an ideal building block due to its readily available amine and protected carboxylic acid functionalities. This allows for sequential and controlled chemical modifications, which is a fundamental principle in the design and synthesis of new drug candidates.
Experimental Workflow: Dipeptide Synthesis
The following workflow outlines the general steps for synthesizing a dipeptide using H-DL-Ala-OMe.HCl in a solution-phase approach.[13]
A more detailed protocol for solid-phase peptide synthesis (SPPS), where H-DL-Ala-OMe.HCl would be used in its protected form (e.g., Fmoc-DL-Ala-OH) and coupled to a resin-bound amino acid, follows a cyclical process of deprotection and coupling.[14][15][16][17][18]
Biological Context: Alanine Metabolism
While there are no specific signaling pathways directly attributed to H-DL-Ala-OMe.HCl, upon hydrolysis of the methyl ester in a biological system, it would yield DL-alanine. Alanine is a non-essential amino acid that plays a central role in metabolism, particularly in the glucose-alanine cycle.
Conclusion
H-DL-Ala-OMe.HCl is a fundamental and versatile chemical entity with significant applications in synthetic and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and utility as a building block for more complex molecules, particularly peptides, ensure its continued importance in research and development. This guide provides the essential technical information for its effective use in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 11. marketing.emolecules.com [marketing.emolecules.com]
- 13. benchchem.com [benchchem.com]
- 14. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
- 18. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
